![molecular formula C13H20Cl2N2 B1423663 2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride CAS No. 1159823-70-7](/img/structure/B1423663.png)
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride
Overview
Description
“2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride” is a chemical compound with the molecular formula C13H20Cl2N2 . It is also known by its CAS number 1159823-70-7 .
Molecular Structure Analysis
The InChI code for “2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride” is1S/C13H18N2.2ClH/c1-2-5-12(6-3-1)9-15-10-13(11-15)7-4-8-14-13;;/h1-3,5-6,14H,4,7-11H2;2*1H
. The canonical SMILES representation is C1CC2(CN(C2)CC3=CC=CC=C3)NC1.Cl.Cl
. Physical And Chemical Properties Analysis
The molecular weight of “2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride” is 275.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass is 274.1003540 g/mol .Scientific Research Applications
Comprehensive Analysis of 2-Benzyl-2,5-diaza-spiro[3.4]octane Dihydrochloride Applications
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride, also known as 2-Benzyl-2,5-diazaspiro[3.4]octane, is a compound with the CAS number 1159823-70-7 . It is a spirocyclic compound that has garnered interest in various scientific research fields due to its unique structure and potential applications. Below is a detailed analysis of its applications across different scientific domains.
Safety And Hazards
properties
IUPAC Name |
2-benzyl-2,5-diazaspiro[3.4]octane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-5-12(6-3-1)9-15-10-13(11-15)7-4-8-14-13;;/h1-3,5-6,14H,4,7-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPAKUAJRJRURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2)CC3=CC=CC=C3)NC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679383 | |
Record name | 2-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride | |
CAS RN |
1159823-70-7 | |
Record name | 2-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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